2,4-Dichloro-cis,cis-muconic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22752-97-2 |
|---|---|
Molecular Formula |
C6H4Cl2O4 |
Molecular Weight |
211 g/mol |
IUPAC Name |
(2E,4E)-2,4-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-2+,4-1+ |
InChI Key |
FHXOPKKNGKBBKG-DXLKSGPOSA-N |
SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Isomeric SMILES |
C(=C(\C=C(/C(=O)O)\Cl)/Cl)\C(=O)O |
Canonical SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Synonyms |
2,4-dichloro-cis,cis-muconate 2,4-dichloro-muconate |
Origin of Product |
United States |
Biological Synthesis and Catabolic Pathways of 2,4 Dichloro Cis,cis Muconic Acid
Precursor Compounds and Initial Biotransformations Leading to its Formation
The journey to 2,4-dichloro-cis,cis-muconic acid begins with the microbial breakdown of more complex chlorinated aromatic molecules. The most well-studied of these precursors are the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and various chlorophenols.
Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Chlorophenols
The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for controlling broadleaf weeds. ethz.ch Its widespread application has spurred significant interest in its biodegradation. ethz.ch Numerous microorganisms, including bacteria and fungi, have been identified that can degrade 2,4-D. nih.govnih.gov The initial step in the bacterial degradation of 2,4-D is the cleavage of the ether bond, a reaction catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.govresearchgate.net This transformation converts 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov
Similarly, various chlorophenols, which are also significant environmental pollutants, serve as precursors. For instance, some microorganisms can degrade 2-chlorophenol (B165306) via a pathway that forms 3-chlorocatechol, a direct precursor to a related muconic acid derivative. nih.gov The degradation of these compounds is often initiated by hydroxylation reactions. nih.gov
Dichlorophenol Hydroxylation to Dichlorocatechol Intermediates
Following the formation of 2,4-DCP from 2,4-D, the next critical step is a hydroxylation reaction. The enzyme 2,4-DCP hydroxylase, encoded by the tfdB gene, hydroxylates 2,4-DCP to form 3,5-dichlorocatechol (B76880) (3,5-DCC). nih.gov This conversion is a pivotal step that prepares the aromatic ring for subsequent cleavage. In some fungal degradation pathways of 2,4-D, 2,4-DCP and 3,5-DCC have also been identified as key intermediates. nih.gov
Ortho-Cleavage Pathway of Dichlorocatechols
The central mechanism for breaking down dichlorocatechols is the ortho-cleavage pathway, a modified version of the pathway used for non-chlorinated catechols. This pathway is crucial for channeling chlorinated aromatic compounds into the tricarboxylic acid (TCA) cycle for energy generation. ebi.ac.uk
Enzymatic Formation of this compound from Dichlorocatechols
The final step in the synthesis of this compound is the ring cleavage of the dichlorocatechol intermediate. This reaction is catalyzed by a specific type of dioxygenase enzyme.
The key enzyme responsible for the ortho-cleavage of 3,5-dichlorocatechol is chlorocatechol 1,2-dioxygenase, with the TfdC enzyme from Cupriavidus necator JMP134 being a well-studied example. nih.govresearchgate.net This enzyme catalyzes the incorporation of molecular oxygen into the aromatic ring, leading to the cleavage of the bond between the two hydroxylated carbons and the formation of 2,4-dichloro-cis,cis-muconate. nih.gov The TfdC enzyme is part of a gene cluster that includes other enzymes necessary for the further degradation of the resulting muconic acid derivative. researchgate.net
Chlorocatechol 1,2-dioxygenases exhibit broad substrate specificities, but with varying efficiencies for different catechols. For example, in Sphingomonas sp. strain TFD44, two different chlorocatechol 1,2-dioxygenases, TfdC and TfdC2, have been identified. nih.gov While both can be synthesized during the degradation of 2,4-D, they show different substrate preferences. TfdC displays the highest specificity for 3-chlorocatechol, whereas TfdC2 has the highest specificity for 3,5-dichlorocatechol. nih.gov This difference in substrate specificity is thought to be related to variations in the amino acids involved in substrate interaction. nih.gov
| Enzyme | Organism | Optimal Substrate | Reference |
| TfdC | Sphingomonas sp. strain TFD44 | 3-Chlorocatechol | nih.gov |
| TfdC2 | Sphingomonas sp. strain TFD44 | 3,5-Dichlorocatechol | nih.gov |
| TfdC | Cupriavidus necator JMP134 | 3,5-Dichlorocatechol | nih.govresearchgate.net |
Subsequent Transformations of this compound
Following its formation, this compound is channeled into a catabolic pathway characterized by cycloisomerization and dehalogenation reactions, ultimately leading to metabolites that can be readily assimilated by the cell.
Cycloisomerization and Dehalogenation Reactions
The initial and critical step in the downstream processing of this compound is its conversion into chlorodienelactones. This transformation is a pivotal detoxification step, as it involves the removal of a chlorine substituent.
The enzymatic conversion of 2,4-dichloro-cis,cis-muconate results in the formation of 2-chloro-cis-dienelactone. nih.gov This reaction is a specialized form of cycloisomerization, an intramolecular enzymatic process that leads to the formation of a cyclic compound. In some bacterial strains, such as Pseudomonas putida, this conversion can also lead to the formation of 2-chloroprotoanemonin, highlighting the metabolic diversity in handling chlorinated compounds. nih.govresearchgate.net
The elimination of a chloride ion from 2,4-dichloro-cis,cis-muconate is a crucial dehalogenation step. The mechanism can proceed through different routes. One proposed pathway involves the formation of a 4-chloromuconolactone intermediate, which then undergoes dehydrohalogenation. nih.gov An alternative, more direct mechanism suggests that chloride elimination occurs from an enol/enolate intermediate formed during the cycloisomerization process. nih.gov This direct elimination pathway is thought to be favored by chloromuconate cycloisomerases, which helps to avoid the formation of toxic byproducts like protoanemonin (B48344). nih.gov
The key enzyme orchestrating the conversion of this compound is chloromuconate cycloisomerase. A well-studied example is the TfdD enzyme, which is part of the tfd gene cluster involved in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid. nih.govresearchgate.net TfdD catalyzes the cycloisomerization of 2,4-dichloro-cis,cis-muconate to 2-chloro-cis-dienelactone. nih.gov Interestingly, studies on mutant versions of related enzymes, like CatB from Pseudomonas putida, have shown that specific amino acid residues are critical for this catalytic activity. For instance, a variant of the TfdD enzyme was still able to convert 2,4-dichloro-cis,cis-muconate, producing 2-chloro-cis-dienelactone. nih.gov This highlights the specific adaptations of these enzymes to handle chlorinated substrates.
Further Downstream Metabolites
The metabolic journey of the carbon backbone from this compound continues beyond the formation of chlorodienelactones, leading to compounds that can enter the Krebs cycle.
Following the formation of 2-chloro-cis-dienelactone, this intermediate can be further metabolized. One significant downstream product is 2-chloromaleylacetate (B1243639). researchgate.net The conversion of 2,4-dichloro-cis,cis-muconate can also lead to the formation of other related compounds, including 2-chloro-cis-acetylacrylate and 2-chloro-trans-dienelactone, depending on the specific enzymatic machinery of the microorganism. researchgate.net The formation of these various metabolites from 2,4-dichloro-cis,cis-muconate is summarized in the table below.
| Precursor | Enzyme | Product(s) |
| This compound | Chloromuconate Cycloisomerase (e.g., TfdD, CatB) | 2-Chloro-cis-dienelactone, 2-Chloroprotoanemonin |
| 2-Chloro-cis-dienelactone | Dienelactone Hydrolase | 2-Chloromaleylacetate |
| This compound | CatB enzyme | 2-Chloro-cis-acetylacrylate, 2-Chloro-trans-dienelactone |
This compound: A Key Intermediate in Xenobiotic Degradation
This compound is a chlorinated organic compound that serves as a crucial intermediate in the microbial degradation of certain xenobiotic compounds, most notably the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its formation and subsequent breakdown are key steps in the mineralization of these environmental pollutants, ultimately leading to their integration into central metabolic pathways.
The biological production of this compound primarily occurs through the catabolism of 2,4-D by various microorganisms, including several strains of Cupriavidus necator (formerly known as Ralstonia eutropha) and Pseudomonas. nih.govresearchgate.net This process is part of a specialized degradation pathway known as the ortho-cleavage pathway.
The initial steps of 2,4-D degradation involve the conversion of 2,4-D to 2,4-dichlorophenol (2,4-DCP) and then to 3,5-dichlorocatechol. researchgate.net The key reaction leading to the formation of this compound is the ring cleavage of 3,5-dichlorocatechol. This reaction is catalyzed by the enzyme chlorocatechol 1,2-dioxygenase (TfdC). nih.govresearchgate.net This enzyme incorporates both atoms of a dioxygen molecule into the aromatic ring, breaking the bond between the two hydroxyl-bearing carbon atoms and forming the linear dicarboxylic acid, this compound.
Once formed, this compound is further metabolized through a series of enzymatic reactions. The enzyme chloromuconate cycloisomerase (TfdD) converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.govresearchgate.net Subsequently, chlorodienelactone hydrolase (TfdE) hydrolyzes 2-chlorodienelactone to 2-chloromaleylacetate. nih.govresearchgate.net
Integration into Central Metabolic Cycles (e.g., TCA Cycle)
The ultimate fate of the carbon atoms from this compound is their entry into the central metabolic pathways of the degrading microorganism, most notably the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. This integration is the final stage of the catabolic pathway and represents the complete mineralization of the xenobiotic compound.
The conversion of 2-chloromaleylacetate is a critical juncture. The enzyme chloromaleylacetate reductase (TfdF) catalyzes the reduction of 2-chloromaleylacetate to maleylacetate (B1240894). nih.gov Maleylacetate is then further reduced by maleylacetate reductase to 3-oxoadipate (B1233008) (also known as β-ketoadipate). nih.govresearchgate.net
3-oxoadipate is a key intermediate that can be readily assimilated into the TCA cycle. It is converted to 3-oxoadipyl-CoA, which is then cleaved into two fundamental metabolic building blocks: acetyl-CoA and succinyl-CoA . Both acetyl-CoA and succinyl-CoA are direct entry points into the TCA cycle, where they are further oxidized to generate energy in the form of ATP and reducing equivalents (NADH and FADH2), as well as providing precursors for various biosynthetic pathways. nih.gov
The complete degradation of 2,4-D to intermediates of the TCA cycle is a testament to the metabolic versatility of soil microorganisms. The enzymes and pathways involved in the breakdown of this compound are of significant interest for bioremediation applications, offering a natural and effective means to remove persistent organic pollutants from the environment.
| Enzyme | Gene | Substrate | Product |
| Chlorocatechol 1,2-dioxygenase | tfdC | 3,5-Dichlorocatechol | This compound |
| Chloromuconate cycloisomerase | tfdD | This compound | 2-Chlorodienelactone |
| Chlorodienelactone hydrolase | tfdE | 2-Chlorodienelactone | 2-Chloromaleylacetate |
| Chloromaleylacetate reductase | tfdF | 2-Chloromaleylacetate | Maleylacetate |
| Maleylacetate reductase | tfdF | Maleylacetate | 3-Oxoadipate |
Enzymatic Characterization and Engineering for 2,4 Dichloro Cis,cis Muconic Acid Biotransformation
Structural-Functional Relationship of Key Enzymes
The initial steps in the breakdown of chlorinated aromatic compounds converge on the formation of chlorocatechols, which are then processed by a distinct set of enzymes. The structure of these enzymes dictates their substrate specificity and catalytic efficiency, particularly in handling halogenated intermediates like 2,4-dichloro-cis,cis-muconic acid.
Chlorocatechol 1,2-Dioxygenases
Chlorocatechol 1,2-dioxygenases are crucial iron-containing enzymes that catalyze the ortho-cleavage of the aromatic ring of chlorocatechols to produce chlorinated muconic acids. researchgate.netebi.ac.uk For instance, the degradation of 3,5-dichlorocatechol (B76880) by chlorocatechol 1,2-dioxygenase (TfdC) results in the formation of 2,4-dichloro-cis,cis-muconate. researchgate.net
The three-dimensional structures of these enzymes reveal a catalytic Fe(III) ion in the active site. nih.govnih.gov Substrates like chlorocatechols bind to this iron ion in a bidentate fashion. nih.gov The specificity of these enzymes for chlorinated catechols over their non-halogenated counterparts is determined by specific amino acid residues within the active site. nih.govnih.gov For example, studies on the highly homologous chlorocatechol 1,2-dioxygenases CbnA and TcbC have identified that amino acids at specific positions are responsible for differentiating their substrate specificities. ebi.ac.uk Structural comparisons between chlorocatechol 1,2-dioxygenase and catechol 1,2-dioxygenase from the same bacterial strain highlight significant differences in how substituted catechols are oriented within the active site, which influences their catalytic activity. nih.gov
Chloromuconate Cycloisomerases (e.g., TfdD, CatB)
Following the ring cleavage, chloromuconate cycloisomerases, such as TfdD and CatB, catalyze the conversion of the resulting chlorinated muconic acids. researchgate.netnih.gov These enzymes are pivotal as they often facilitate a dehalogenation reaction alongside cycloisomerization. nih.gov For example, the TfdD enzyme from the pJP4 plasmid of Ralstonia eutropha JMP134 is involved in converting 2,4-dichloro-cis,cis-muconate into 2-chlorodienelactone. researchgate.net
Muconate cycloisomerases and chloromuconate cycloisomerases, while homologous, exhibit distinct catalytic capabilities. nih.gov Muconate cycloisomerases primarily convert cis,cis-muconate (B1241781) to (4S)-muconolactone. In contrast, chloromuconate cycloisomerases can handle chlorinated substrates, often catalyzing both cycloisomerization and dehalogenation. nih.gov The different catalytic characteristics are attributed to a number of features that can be altered through protein engineering. nih.gov For instance, site-directed mutagenesis studies on muconate cycloisomerase have shown that specific amino acid substitutions can significantly enhance its activity towards chlorinated muconates. nih.gov
Enzyme Kinetics and Substrate Specificity with Halogenated Muconates
The efficiency of the biotransformation of this compound is directly linked to the kinetic properties of the involved enzymes, including their turnover rates and substrate affinities.
Turnover Rates and Affinity for 2,4-Dichloro-cis,cis-muconate
Chloromuconate cycloisomerases exhibit varying degrees of activity towards 2,4-dichloro-cis,cis-muconate. While some wild-type muconate cycloisomerases show no significant activity with this substrate, engineered variants have demonstrated improved kinetics. nih.gov For example, specific mutations in the muconate cycloisomerase from Pseudomonas putida have led to variants with increased specificity constants for 2,4-dichloromuconate. nih.gov
Comparisons with Other Substituted Muconates
The substrate range of muconate and chloromuconate cycloisomerases extends to various substituted muconates. Muconate cycloisomerases from Pseudomonas putida and Acinetobacter calcoaceticus can transform 3-fluoro- and 3-methyl-cis,cis-muconate with high efficiency but are largely inactive towards 2-chloro-, 3-chloro-, or 2,4-dichloro-cis,cis-muconate. nih.gov
In contrast, chloromuconate cycloisomerases are adapted to process these halogenated substrates. nih.gov For instance, 3-chloro-cis,cis-muconate (B1234730) is converted to cis-dienelactone (B1242186) by chloromuconate cycloisomerases, whereas muconate cycloisomerases typically produce the toxic compound protoanemonin (B48344) from the same substrate. nih.gov The direction of cycloisomerization of 2-chloro-cis,cis-muconate (B1241311) can also be influenced by the specific enzyme, with some favoring the formation of (+)-5-chloromuconolactone. nih.gov
Mechanisms of Enzymatic Dechlorination
A key feature of chloromuconate cycloisomerases is their ability to catalyze dechlorination, a critical step in the detoxification of chlorinated pollutants. The mechanism of this reaction has been a subject of significant research.
Chloromuconate cycloisomerases encoded by plasmids like pJP4 and pAC27 are capable of eliminating a chloride ion from (+)-5-chloromuconolactone, which is formed from the cycloisomerization of 2-chloro-cis,cis-muconate, to produce trans-dienelactone. nih.gov This dehalogenation step is a distinguishing feature of these enzymes compared to other cycloisomerases. nih.gov The systematic name for chloromuconate cycloisomerase is 2-chloro-2,5-dihydro-5-oxofuran-2-acetate lyase (decyclizing), highlighting its role in breaking down the cyclic intermediate. wikipedia.org
The conversion of chlorinated muconic acids into maleylacetate (B1240894) is a key part of the degradation pathway for halogenated aromatic compounds. wikipedia.org
Advanced Analytical Methodologies in Elucidating 2,4 Dichloro Cis,cis Muconic Acid Pathways
Chromatographic Techniques for Metabolite Tracking (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of muconic acid and its derivatives, offering the resolution needed to separate structurally similar compounds within a complex biological matrix. While direct studies detailing the HPLC analysis of 2,4-dichloro-cis,cis-muconic acid are specific, the methodologies applied to its non-chlorinated analog, cis,cis-muconic acid, provide a foundational approach.
The accurate analysis and separation of muconic acid isomers, such as cis,cis-muconic acid and cis,trans-muconic acid, can be challenging due to their tendency to isomerize, particularly in acidic conditions or when exposed to heat. nrel.gov Common HPLC methods using ionic hydrogen columns are often insufficient to resolve these isomers. nrel.gov To overcome these challenges, specialized methods have been developed. For instance, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) allows for the successful quantitation of muconic acid isomers. protocols.ioprotocols.io This is achieved through reproducible sample preparation and the use of a mobile phase gradient on a reverse-phase analytical column. protocols.ioprotocols.io
In a typical UHPLC-DAD system for analyzing muconic acid isomers, specific wavelengths are used for quantification. For example, muconic acid isomers can be quantified at 265 nm, while various aromatic precursors or byproducts can be monitored at 265 nm, 280 nm, and 310 nm. protocols.io It is also crucial to manage matrix effects from the biological sample, which may require a minimum dilution scheme to ensure reliable quantification and prevent chromatographic issues. protocols.io
Table 1: Example UHPLC Parameters for Muconic Acid Isomer Analysis
| Parameter | Value |
|---|---|
| Column | Reverse Phase C18 |
| Mobile Phase | Gradient Elution |
| Detector | Diode Array Detector (DAD) |
| Wavelength (Muconic Acid) | 265 nm |
| Wavelength (Aromatics) | 265 nm, 280 nm, 310 nm |
| Sample Preparation | Minimum 5x dilution, filtration |
This table is generated based on methodologies for muconic acid isomers, which are foundational for the analysis of their chlorinated counterparts.
Spectroscopic Methods for Intermediate and Product Identification (e.g., UV scanning, NMR)
Spectroscopic techniques are indispensable for the structural elucidation of intermediates and final products in metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical structure of molecules.
2D NMR spectroscopy has been successfully employed to identify muconic acid type structures. researchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for this purpose. The analysis of model compounds, including cis,cis- and trans,trans-muconic acids and their methylated analogs, provides a database of chemical shifts and coupling constants that can be used to identify these structures in more complex samples, such as those derived from the oxidation of lignin model compounds. researchgate.net The different configurations of the isomers result in significant differences in their proton and carbon chemical shifts, as well as their proton-proton coupling constants, allowing for their distinction. researchgate.net
In the context of chlorinated muconic acids, an enzyme responsible for the cycloisomerization of 2-chloro-cis,cis-muconic acid and 3-chloro-cis,cis-muconic acid has been isolated. nih.gov The products of these enzymatic reactions, which include cis-4-carboxymethylenebut-2-en-4-olide and maleoylacetic acid, would be identified and structurally confirmed using spectroscopic methods like NMR. nih.gov
Table 2: Key Spectroscopic Data for Distinguishing Muconic Acid Isomers
| Isomer Configuration | Key Distinguishing NMR Feature |
|---|---|
| cis,cis-muconic acid | Specific proton and carbon chemical shifts |
| trans,trans-muconic acid | Distinct proton-proton coupling constants (J H,H ) |
This table highlights the principles of using NMR to differentiate isomers, a technique applicable to chlorinated muconic acids.
Environmental Significance and Biotechnological Applications
Role in Natural Attenuation and Bioremediation of Chlorinated Pollutants
2,4-Dichloro-cis,cis-muconic acid is a key intermediate in the microbial degradation of certain chlorinated aromatic pollutants. Its formation is a critical step in the natural attenuation and bioremediation of contaminated sites. One of the most well-studied examples is the breakdown of the widely used herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D).
In various microorganisms, including Cupriavidus necator JMP134 and several Pseudomonas strains, the biodegradation of 2,4-D proceeds through a defined metabolic pathway. nih.govresearchgate.net The process is initiated by the enzymatic removal of the side chain of 2,4-D to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govresearchgate.net This is followed by the hydroxylation of 2,4-DCP to produce dichlorocatechol. nih.govresearchgate.net The aromatic ring of dichlorocatechol is then cleaved by the enzyme chlorocatechol 1,2-dioxygenase, resulting in the formation of this compound. nih.govresearchgate.net
Subsequently, this compound is converted to 2-chlorodienelactone by the enzyme chloromuconate cycloisomerase. nih.govresearchgate.net The pathway continues with the hydrolysis of 2-chlorodienelactone to 2-chloromaleylacetate (B1243639), which is then reduced to 3-oxoadepate via maleylacetate (B1240894). nih.govresearchgate.net This final product can then enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway, completing the mineralization of the original pollutant. nih.govresearchgate.net
The genes encoding the enzymes for this degradation pathway, often referred to as the tfd genes, have been extensively studied. For instance, tfdC encodes the chlorocatechol 1,2-dioxygenase that produces this compound. nih.govmdpi.com The presence and activity of these genes and their corresponding enzymes in soil and water environments are crucial for the natural attenuation of 2,4-D and related chlorinated compounds.
Engineering Microbial Strains for Enhanced Biotransformation Efficiency
The microbial production of muconic acid and its derivatives has garnered significant interest for biotechnological applications. While much of the research has focused on the non-chlorinated cis,cis-muconic acid, the principles and techniques of metabolic engineering are directly applicable to enhancing the biotransformation of chlorinated pollutants into this compound and its subsequent metabolites.
A primary strategy involves the redesign of metabolic pathways in host microorganisms like Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida. mdpi.com This can include the heterologous expression of key enzymes, such as the dioxygenases and cycloisomerases involved in the degradation of chlorinated aromatics. For instance, introducing the tfd gene cluster from Cupriavidus necator into a robust industrial strain could create a biocatalyst for the efficient conversion of 2,4-D to downstream intermediates.
Furthermore, optimizing culture conditions and fermentation processes is crucial for maximizing the efficiency of engineered microbial strains. This includes managing the supply of substrates, maintaining optimal pH and temperature, and mitigating the toxicity of the chlorinated compounds and their intermediates.
Potential for Biosynthesis of Value-Added Chemicals (where this compound serves as a research model or intermediate in related pathways)
cis,cis-Muconic acid is recognized as a valuable platform chemical that can be converted into various high-demand industrial chemicals, such as adipic acid (a precursor to nylon-6,6) and terephthalic acid (a precursor to polyethylene terephthalate, PET). mdpi.com This has spurred research into the bio-based production of muconic acid from renewable feedstocks.
In this context, this compound serves as an important research model and a potential intermediate for the biosynthesis of novel, functionalized polymers and specialty chemicals. The presence of chlorine atoms in its structure offers unique chemical properties that are not present in its non-chlorinated counterpart. These chlorine atoms can serve as handles for further chemical modifications, opening up possibilities for creating new materials with enhanced properties, such as flame retardancy or altered solubility.
The study of the enzymatic pathways that produce and process this compound provides valuable insights into the mechanisms of microbial degradation of halogenated compounds. This knowledge can be leveraged to design novel biosynthetic pathways for the production of other halogenated fine chemicals. By understanding how enzymes like chlorocatechol 1,2-dioxygenase accommodate and act upon chlorinated substrates, scientists can engineer these enzymes to accept a wider range of substrates, thereby expanding the toolbox of biocatalysis for green chemistry applications.
The "biological funneling" approach, where complex mixtures of aromatic pollutants are converted into a single platform chemical like cis,cis-muconic acid, is a promising strategy. nih.gov Research on the degradation pathways involving this compound contributes to the development of similar funneling strategies for chlorinated waste streams, potentially turning environmental liabilities into valuable chemical feedstocks.
Future Research Perspectives and Methodological Advancements
Systems Biology and Multi-Omics Approaches in Pathway Elucidation
A comprehensive understanding of the intricate biochemical and regulatory networks governing the degradation of 2,4-dichloro-cis,cis-muconic acid requires a systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to view the dynamic cellular responses of microorganisms during the metabolism of this chlorinated compound.
In-depth research based on multi-omics is crucial to elaborate on the evolution of novel catabolic pathways and the microbial degradation of 2,4-D and its intermediates. nih.govresearchgate.net By simultaneously analyzing the changes in genes, transcripts, proteins, and metabolites, researchers can construct a more complete picture of the metabolic flux and identify potential bottlenecks or regulatory hurdles in the degradation pathway. For instance, transcriptomic and proteomic analyses can reveal which genes and enzymes are upregulated in the presence of this compound, providing insights into the key players in its breakdown. nih.gov
Metabolomics, the large-scale study of small molecules, is particularly valuable for identifying and quantifying the transient intermediates and end-products of the degradation pathway. This can help to confirm the proposed enzymatic steps and may even uncover previously unknown side reactions or alternative pathways. When combined, these multi-omics datasets can be used to build and refine metabolic models, offering a quantitative framework for understanding and predicting cellular behavior.
Table 1: Application of Multi-Omics in the Study of Chlorinated Compound Degradation
| Omics Discipline | Key Application in Pathway Elucidation | Expected Insights |
| Genomics | Identification of genes encoding catabolic enzymes and regulatory proteins. | Understanding the genetic potential of microorganisms to degrade specific compounds. |
| Transcriptomics | Quantifying gene expression levels in response to the presence of the compound. | Identifying the genes that are actively involved in the degradation process. |
| Proteomics | Identifying and quantifying the proteins (enzymes) present under specific conditions. | Correlating gene expression with the actual presence and abundance of catalytic machinery. nih.govfrontiersin.org |
| Metabolomics | Profiling of intracellular and extracellular metabolites. | Mapping the flow of carbon through the degradation pathway and identifying intermediates. |
Advanced Enzyme Engineering for Novel Biocatalytic Functions
The efficiency of microbial degradation of this compound is largely dependent on the catalytic properties of the involved enzymes. While naturally occurring enzymes have evolved to perform these functions, their activity, stability, and substrate specificity may not be optimal for industrial or environmental applications. Advanced enzyme engineering techniques, such as directed evolution and rational design, offer the potential to tailor these biocatalysts for enhanced performance. dtic.milbohrium.com
Directed evolution mimics the process of natural selection in the laboratory, allowing researchers to rapidly screen vast libraries of enzyme variants for desired traits. dtic.mil This "bottom-up" approach does not require detailed knowledge of the enzyme's structure or mechanism and has been successfully used to improve the catalytic efficiency and substrate range of various enzymes. dtic.mil For instance, directed evolution could be employed to engineer a dioxygenase with a higher affinity for this compound or a hydrolase that is more resistant to feedback inhibition.
In contrast, rational design, or site-directed mutagenesis, involves making specific changes to the amino acid sequence of an enzyme based on a detailed understanding of its three-dimensional structure and catalytic mechanism. nih.gov This "top-down" approach can be used to modify the active site to accommodate new substrates or to enhance the stability of the enzyme under harsh environmental conditions. Molecular docking techniques can be used to predict how specific mutations might alter the interaction between an enzyme and its substrate, guiding the design of more effective biocatalysts. nih.gov
The goal of these engineering efforts is not only to improve the degradation of this compound but also to explore the potential for novel biocatalytic functions. For example, engineered enzymes could be developed to convert this chlorinated intermediate into valuable platform chemicals, creating a sustainable route for the valorization of environmental pollutants. rsc.orgbohrium.comrsc.org
Table 2: Comparison of Enzyme Engineering Strategies
| Strategy | Approach | Advantages | Disadvantages |
| Directed Evolution | Random mutagenesis and screening of large libraries. dtic.mil | Does not require prior knowledge of enzyme structure/mechanism; can explore a vast sequence space. dtic.mil | Can be labor-intensive and time-consuming; may not always lead to desired improvements. |
| Rational Design | Site-directed mutagenesis based on structural and mechanistic information. nih.gov | More targeted and can lead to significant improvements with fewer mutations. | Requires a detailed understanding of the enzyme's structure and function. |
| Semi-Rational Design | A combination of both approaches, using structural information to guide the design of focused mutant libraries. | Balances the advantages of both strategies, potentially leading to more efficient discovery of improved enzymes. | Still requires some level of structural or mechanistic insight. |
Predictive Modeling of Environmental Fate and Microbial Interactions
The environmental fate of this compound is not solely determined by the catabolic potential of individual microorganisms but is also influenced by a complex web of physicochemical factors and microbial interactions within the ecosystem. Predictive modeling provides a powerful tool to simulate and understand these complex dynamics, helping to assess the persistence and potential impact of this compound in the environment.
Computational frameworks, such as the Biodegradation Pathway Prediction System (BNICE), can be used to predict novel biodegradation pathways for xenobiotics. nih.gov These models leverage known biochemical reactions to generate large reaction networks, which can help to identify potential degradation routes that have not yet been observed experimentally. nih.gov
Mathematical models are also being developed to describe the kinetics of biodegradation of chlorinated solvents. These models can incorporate a variety of factors, including:
Enzyme kinetics: The rates of enzymatic reactions involved in the degradation pathway.
Microbial growth and energetics: The energy requirements for the microorganisms to metabolize the compound.
Competitive inhibition: The presence of other compounds that may compete for the same enzymes.
Toxic inactivation: The potential for the compound or its intermediates to inhibit microbial activity.
By integrating data from laboratory experiments and field observations, these predictive models can be continuously refined to provide more accurate forecasts of the environmental fate of this compound. This, in turn, can inform risk assessment and the design of more effective bioremediation strategies.
Table 3: Key Parameters in Predictive Models for Environmental Fate
| Parameter | Description | Importance |
| Degradation Rate Constants | The rates at which the compound is broken down by microbial action. | Determines the persistence of the compound in the environment. |
| Sorption Coefficients | The tendency of the compound to adsorb to soil and sediment particles. | Affects the bioavailability of the compound to microorganisms. |
| Volatilization Rates | The rate at which the compound evaporates into the atmosphere. | Influences the distribution of the compound between different environmental compartments. |
| Microbial Biomass and Activity | The concentration and metabolic activity of the degrading microorganisms. | A key driver of the overall biodegradation rate. |
| Nutrient Availability | The presence of essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth. | Can be a limiting factor for bioremediation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
